3-{Dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}propanoic acid
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Overview
Description
3-{Dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}propanoic acid is a heterocyclic compound that features a tetrazolo-pyrimidine core. This compound is of interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of both tetrazole and pyrimidine rings in its structure makes it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}propanoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with a suitable pyrimidine derivative, followed by the introduction of a tetrazole moiety through cyclization reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and efficiency. The choice of raw materials, reaction conditions, and purification techniques are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-{Dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The tetrazole and pyrimidine rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-{Dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies and drug design.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{Dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The tetrazole and pyrimidine rings can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazolo-pyrimidine derivatives and related heterocyclic compounds. Examples include:
- 3-{Dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}butanoic acid
- 3-{Dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}pentanoic acid
Uniqueness
What sets 3-{Dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}propanoic acid apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties
Properties
IUPAC Name |
3-(5,7-dimethyltetrazolo[1,5-a]pyrimidin-6-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-5-7(3-4-8(15)16)6(2)14-9(10-5)11-12-13-14/h3-4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVLGJJDWHXEDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NN=NN12)C)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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